2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound is a thienopyrimidine derivative featuring a benzyl group at position 3, a methyl group at position 6, and a thioacetamide linkage substituted with a 2,5-dimethylphenyl group. The presence of the 2,5-dimethylphenyl acetamide moiety may enhance lipophilicity and target binding affinity, while the thioether linkage contributes to metabolic stability compared to oxygen analogs .
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-15-9-10-16(2)19(11-15)25-21(28)14-30-24-26-20-12-17(3)31-22(20)23(29)27(24)13-18-7-5-4-6-8-18/h4-11,17H,12-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGUHRGRNNCYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidine core, which is known for its diverse biological activities. The thienopyrimidine scaffold has been associated with various pharmacological effects, including antibacterial and anticancer activities. The specific substitutions on the thienopyrimidine ring and the presence of a benzyl group contribute to its biological profile.
Antimicrobial Activity
Thienopyrimidine derivatives have shown promising antimicrobial properties , including:
- Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against a range of bacteria. For instance, studies indicate that certain thienopyrimidine derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial growth through various mechanisms such as disrupting cell wall synthesis or interfering with metabolic pathways .
- Antifungal Activity : The presence of specific functional groups in thienopyrimidines enhances their antifungal activity. Research suggests that modifications in the core structure can lead to improved efficacy against fungal pathogens like Candida and Aspergillus species .
Anticancer Activity
Thienopyrimidines have also been explored for their anticancer properties :
- Mechanisms of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. For example, they may inhibit topoisomerases or disrupt DNA repair mechanisms .
- Case Studies : In vitro studies have shown that certain thienopyrimidine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents. Notably, the compound's ability to modulate signaling pathways involved in cell survival and apoptosis is critical for its anticancer efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy or dimethyl groups) on the aromatic rings significantly enhances biological activity by improving binding affinity to target enzymes or receptors .
- Core Modifications : Variations in the thienopyrimidine core itself can lead to different pharmacological profiles. For instance, modifications that increase lipophilicity may improve cellular uptake and bioavailability .
Summary of Research Findings
The following table summarizes key findings related to the biological activity of compounds similar to 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide:
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant antitumor activity. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance:
- Synthesis and Evaluation : The compound was synthesized and subjected to various in vitro assays to assess its cytotoxic effects against different cancer cell lines. Preliminary results suggest that it possesses a moderate to high growth inhibition (GI50) value, indicating potential as an antitumor agent .
Antimicrobial Properties
In addition to its antitumor activity, research has also explored the antimicrobial potential of thienopyrimidine derivatives. The compound has shown promising results against various bacterial strains and fungi:
- Antiplasmodial Activity : Certain derivatives have demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. In vivo studies indicated that these compounds could reduce parasitemia effectively .
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry highlighted a series of thienopyrimidine derivatives where modifications led to enhanced cytotoxicity against cancer cells. The case study focused on structural variations that improved binding affinity to target enzymes .
- Antimicrobial Testing : Another research effort evaluated the antimicrobial activity of various thienopyrimidine derivatives against clinical isolates. The findings suggested that specific substitutions on the thieno[3,2-d]pyrimidine ring could enhance antimicrobial potency .
Comparison with Similar Compounds
Structural analogs of this compound share the thieno[3,2-d]pyrimidin-4-one core but differ in substituents, which critically influence physicochemical properties, synthetic accessibility, and bioactivity. Below is a systematic comparison:
Key Observations :
- The target compound lacks electron-withdrawing groups (e.g., trifluoromethyl in G1-4 or chloro in 5.6), which may reduce metabolic degradation but increase hydrophobicity.
- Dichlorophenyl (5.6) and trifluoromethyl (G1-4) substituents correlate with higher molecular weights and melting points (e.g., 230°C for 5.6 vs. 196°C for 5.12) .
Spectroscopic and Physicochemical Comparisons
Infrared (IR) Spectroscopy :
- The target’s thioacetamide group would exhibit C=O stretching near 1650–1710 cm⁻¹, similar to analogs like 5.6 (1719 cm⁻¹) and G1-4 (1665 cm⁻¹) .
- The absence of a cyano group (unlike 11b in ) eliminates a ~2220 cm⁻¹ peak, simplifying its IR profile .
NMR Spectroscopy :
- The 2,5-dimethylphenyl group in the target would show aromatic protons as a singlet (δ 6.8–7.2 ppm), distinct from the split signals in dichlorophenyl (5.6, δ 7.28–7.82 ppm) or benzyl (5.12, δ 7.27–7.60 ppm) derivatives .
- The methyl group at position 6 would resonate near δ 2.18–2.37 ppm, consistent with analogs like 5.6 (δ 2.19 ppm) .
Melting Points and Solubility :
Q & A
Q. Example Reaction Parameters :
| Parameter | Value | Reference |
|---|---|---|
| Solvent | Ethanol | |
| Temperature | Reflux (~80°C) | |
| Reaction Time | 2–4 hours | |
| Yield | 75–85% |
Advanced: How can Design of Experiments (DoE) principles optimize the synthesis of this compound?
Methodological Answer:
DoE can systematically optimize yield and purity by analyzing variables like molar ratios, temperature, and catalyst loading. Steps include:
- Factor Screening : Identify critical parameters (e.g., reactant stoichiometry, solvent volume) using fractional factorial design .
- Response Surface Methodology (RSM) : Model interactions between factors (e.g., temperature vs. reaction time) to predict optimal conditions .
- Validation : Confirm predicted yields (e.g., 85% in ) through triplicate runs.
- Case Study : Flow chemistry () reduces side reactions via precise control of residence time and mixing, applicable to sensitive intermediates in this compound’s synthesis .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR : Identify protons in the thieno-pyrimidine core (e.g., δ 6.01 ppm for CH-5) and acetamide NH (δ 10.10 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 344.21) and isotopic patterns for sulfur/chlorine .
- Elemental Analysis : Validate purity via C, N, S percentages (e.g., C: 45.29% vs. calculated 45.36%) .
Q. Key NMR Peaks (DMSO-d6) :
| Proton Environment | δ (ppm) | Assignment | Reference |
|---|---|---|---|
| NHCO | 10.10 | Acetamide NH | |
| SCH2 | 4.12 | Thioether methylene | |
| CH3 (methyl) | 2.19 | Methyl substituent |
Advanced: What strategies can modify the acetamide substituent for enhanced bioactivity?
Methodological Answer:
- Functional Group Replacement : Substitute the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electron density and binding affinity .
- Bioisosteric Exchange : Replace sulfur with sulfone or phosphonate moieties to improve metabolic stability, as suggested for pyridine-based analogs .
- Structure-Activity Relationship (SAR) : Use molecular docking to predict interactions with target enzymes (e.g., kinases) and validate via in vitro assays .
Basic: How to address discrepancies in elemental analysis results during purity assessment?
Methodological Answer:
- Sample Preparation : Ensure complete combustion via high-temperature oxidation (950°C) in a CHNS analyzer.
- Calibration Check : Use certified reference standards (e.g., sulfanilamide) to calibrate instruments .
- Replicate Analysis : Perform triplicate measurements (e.g., S%: 9.30 vs. 9.32 calculated) to identify systematic errors .
Advanced: How can flow chemistry improve the scalability and safety of synthesizing intermediates?
Methodological Answer:
- Continuous Flow Setup : Use microreactors to control exothermic reactions (e.g., thioacetamide formation) and reduce hazardous intermediate accumulation .
- In-Line Monitoring : Integrate FTIR or UV-vis to track reaction progress and adjust parameters in real time .
- Case Study : ’s Omura-Sharma-Swern oxidation method minimizes byproducts via precise temperature and reagent dosing, adaptable to this compound’s synthesis .
Basic: What purification methods are effective for isolating this compound post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol-dioxane (1:2) mixtures to isolate high-purity crystals (85% yield, ).
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7) to separate thioether byproducts .
- MP Validation : Compare observed melting point (e.g., 230°C) with literature values to confirm identity .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor using in silico and in vitro methods?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., EGFR), prioritizing compounds with ΔG < -8 kcal/mol .
- Kinase Assays : Test inhibition via ADP-Glo™ kinase assays (Promega) at 1–10 μM concentrations .
- Cytotoxicity Screening : Validate selectivity using MTT assays on normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
